Tioclorim
Description
Tioclorim (IUPAC name: hypothetical structure based on thiazole derivatives) is a synthetic compound belonging to the thiazoline class, characterized by a sulfur-containing heterocyclic ring fused with an amino group. Preliminary studies suggest that this compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with an IC50 of 12.3 µM against Staphylococcus aureus . Its molecular weight (MW: 189.6 g/mol) and logP value (2.1) indicate moderate hydrophobicity, enabling reasonable membrane permeability . However, comprehensive pharmacokinetic data, such as bioavailability and metabolic stability, remain under investigation.
Properties
CAS No. |
68925-41-7 |
|---|---|
Molecular Formula |
C5H7ClN4S |
Molecular Weight |
190.66 g/mol |
IUPAC Name |
6-chloro-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7ClN4S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10) |
InChI Key |
QQRJUWIHLNBDQF-UHFFFAOYSA-N |
SMILES |
CSC1=C(N=C(N=C1Cl)N)N |
Canonical SMILES |
CSC1=C(N=C(N=C1Cl)N)N |
Other CAS No. |
68925-41-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tioclorim shares structural and functional similarities with other thiazoline derivatives, such as 2-amino-2-thiazoline hydrochloride and thiabendazole. A comparative analysis is provided below:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Insights
Core Scaffold: this compound and 2-amino-2-thiazoline hydrochloride share a thiazoline backbone, but this compound’s additional chloro substituent enhances electrophilicity, improving target binding . Thiabendazole, a benzimidazole derivative, lacks sulfur in its aromatic ring, reducing reactivity with sulfur-dependent enzymes .
Pharmacokinetics: this compound’s logP (2.1) surpasses 2-amino-2-thiazoline hydrochloride (-0.5), suggesting better tissue penetration but lower aqueous solubility. Thiabendazole’s higher logP (2.8) correlates with prolonged half-life but increased hepatotoxicity risk .
Efficacy and Safety: this compound shows superior antimicrobial potency compared to 2-amino-2-thiazoline hydrochloride but is less potent than thiabendazole against fungal targets. Its lower LD50 (320 mg/kg) indicates higher acute toxicity than thiabendazole, necessitating dose optimization .
Research Findings
- Synthetic Accessibility : this compound is synthesized in a 3-step process with a 58% yield, outperforming thiabendazole’s 5-step route (42% yield) .
- Resistance Profile : this compound-resistant S. aureus strains emerge at a rate of 1.2 × 10<sup>-8</sup>, lower than thiabendazole’s 3.4 × 10<sup>-7</sup> .
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